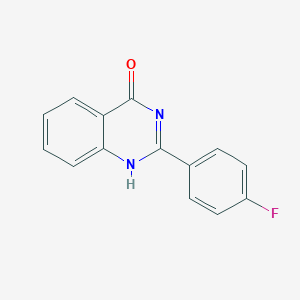

2-(4-氟苯基)-1H-喹唑啉-4-酮

描述

“2-(4-fluorophenyl)-1H-quinazolin-4-one” is a chemical compound that belongs to the class of quinolines . It has a molecular formula of C15H10FN and a molecular weight of 223.24 g/mol .

Molecular Structure Analysis

The molecular structure of “2-(4-fluorophenyl)-1H-quinazolin-4-one” has been optimized using B3LYP/6-31G(d,p) basis set . The in-depth structural analysis on bond lengths and bond angles has been discussed .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-fluorophenyl)-1H-quinazolin-4-one” include a molecular weight of 223.24 g/mol . The compound has a topological polar surface area of 12.9 Ų .科学研究应用

AMPA受体拮抗剂

合成了一系列化合物,包括2-(4-氟苯基)-1H-喹唑啉-4-酮的变体,以探索它们与AMPA受体抑制之间的结构活性关系。这项研究发现了新的AMPA受体拮抗剂,暗示了在与AMPA受体调节相关的神经系统疾病中的潜在应用(Chenard et al., 2001)。

抗炎活性

喹唑啉酮衍生物,包括带有2-(4-氟苯基)基团的衍生物,被评估其抗炎特性。结构活性数据表明,具有特定取代基的化合物具有最佳的效力,表明它们可用于开发抗炎药物(Ozaki et al., 1985)。

酪氨酸酶抑制

合成和鉴定2-(4-氟苯基)-喹唑啉-4(3H)-酮作为一种新型酪氨酸酶抑制剂揭示了其在治疗色素沉着症中的潜在应用。该化合物对酪氨酸酶表现出可逆的混合型抑制作用,使其成为进一步研究作为脱色剂的候选物(Wang et al., 2016)。

抗病毒活性

对新型3-磺胺基喹唑啉-4(3H)-酮衍生物的研究表明,它们具有潜在的抗病毒活性,可用于抗击一系列病毒,包括呼吸道和生物防御病原体。这些衍生物突显了喹唑啉-4-酮核心的多功能性,有助于开发新的抗病毒药物(Selvam et al., 2007)。

抗癌特性

多项研究集中在喹唑啉酮衍生物的抗癌特性上。例如,设计、合成和初步药理筛选新型喹唑啉衍生物,用于抗微生物、镇痛和抗炎活性,揭示了通过调节各种生物靶点来发挥抗癌作用的潜力(Dash et al., 2017)。

作用机制

Target of Action

It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.

Mode of Action

Based on the structural similarity to indole derivatives, it can be hypothesized that this compound may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions .

Biochemical Pathways

Indole derivatives, which share some structural similarities, have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 2-(4-fluorophenyl)-1H-quinazolin-4-one could potentially affect a wide range of biochemical pathways.

Pharmacokinetics

A study on similar compounds, 2-(4-fluorophenyl)imidazol-5-ones, revealed that they passed the lipinski rule of five, suggesting good bioavailability . The Lipinski rule of five is a rule of thumb to evaluate druglikeness or determine if a chemical compound with a certain pharmacological or biological activity has properties that would make it a likely orally active drug in humans.

Result of Action

Based on the structural similarity to indole derivatives, it can be hypothesized that this compound may exert a wide range of biological effects, potentially including antiviral, anti-inflammatory, and anticancer activities .

生化分析

Biochemical Properties

Based on its structural similarity to other quinazolinone derivatives, it may interact with various enzymes, proteins, and other biomolecules . The nature of these interactions could involve hydrogen bonding, hydrophobic interactions, or π-π stacking, given the presence of aromatic rings in the compound’s structure .

Cellular Effects

Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

Future studies could explore threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

The metabolic pathways involving 2-(4-Fluorophenyl)-1H-quinazolin-4-one are not well characterized. Similar compounds have been shown to undergo reactions like hydrolysis, hydroxylation, and N- and O-dealkylation .

Transport and Distribution

It could potentially interact with transporters or binding proteins, influencing its localization or accumulation .

属性

IUPAC Name |

2-(4-fluorophenyl)-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9FN2O/c15-10-7-5-9(6-8-10)13-16-12-4-2-1-3-11(12)14(18)17-13/h1-8H,(H,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXMXCFSRQIHRHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NC(=N2)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70360022 | |

| Record name | 2-(4-fluorophenyl)-3H-quinazolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70360022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

190838-76-7 | |

| Record name | 2-(4-fluorophenyl)-3H-quinazolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70360022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

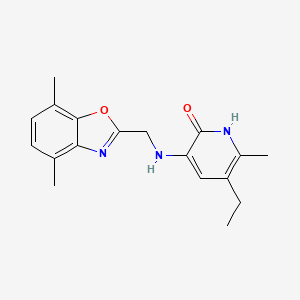

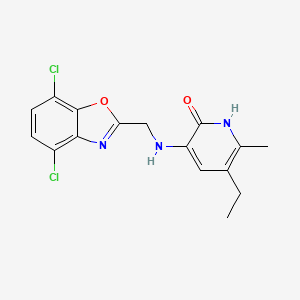

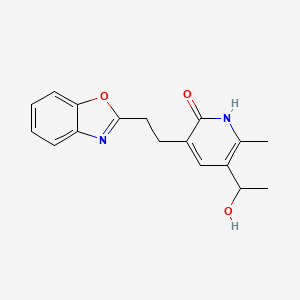

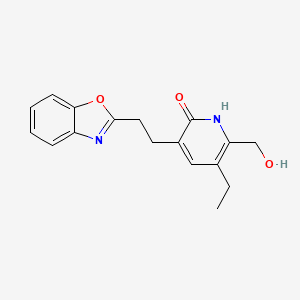

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[1-Benzyl-3-(3,3-dimethylbutanoyl)-5-(quinolin-2-ylmethoxy)indol-2-yl]-2,2-dimethylpropanoic acid](/img/structure/B1673915.png)

![3-amino-3-methyl-N-[(3R)-2-oxo-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-4,5-dihydro-3H-1-benzazepin-3-yl]butanamide](/img/structure/B1673917.png)

![Sodium;[4-[2-[3-(3-amino-1-hydroxy-3-oxopropyl)-18-(10,12-dimethyltetradecanoylamino)-11,20,21,25-tetrahydroxy-15-(1-hydroxyethyl)-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-1,2-dihydroxyethyl]phenyl] hydrogen phosphate](/img/structure/B1673919.png)

![2-[4-[(2R,4S,5S)-4-hydroxy-2-[[(1S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]carbamoyl]-5-[(2-methylpropan-2-yl)oxycarbonylamino]-6-phenylhexyl]phenoxy]acetic acid](/img/structure/B1673921.png)

![2-Oxidanyl-6-(Phenylcarbonyl)benzo[de]isoquinoline-1,3-Dione](/img/structure/B1673930.png)